![molecular formula C19H24F3N3O2 B2971535 tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 1286725-71-0](/img/structure/B2971535.png)
tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate" is a compound with a complex structure, notable for its incorporation of a benzimidazole group and a trifluoromethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediate Benzimidazole Derivative: : The initial step involves the synthesis of the benzimidazole derivative. Typically, o-phenylenediamine reacts with trifluoroacetic acid under reflux conditions to form 2-(trifluoromethyl)-1H-benzo[d]imidazole.
Formation of Piperidine Derivative: : The next step is the preparation of the piperidine carboxylate derivative. The piperidine is reacted with tert-butyl chloroformate under basic conditions (such as using triethylamine) to form tert-butyl piperidine-1-carboxylate.
Coupling Reaction: : Finally, the benzimidazole derivative is coupled with the piperidine carboxylate under the presence of a base like potassium carbonate in an appropriate solvent (such as acetonitrile) to yield the final compound, tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate.
Industrial Production Methods: Industrial scale production might involve optimized versions of the aforementioned synthetic routes, emphasizing efficiency, cost reduction, and safety. Reactor design and choice of catalysts play a significant role in scaling up these reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially converting the benzimidazole moiety into more oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups within the compound.
Substitution: : It may participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles or electrophiles like halogens, hydroxyl groups, or alkyl groups.
Major Products: The primary products of these reactions will depend on the specific reagents and conditions used. For instance, oxidation might lead to benzimidazole-N-oxide derivatives, while substitution could yield various alkylated or halogenated products.
Scientific Research Applications
The compound has garnered attention in multiple fields:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Potential usage in the study of biochemical pathways due to its functional groups.
Medicine: : Investigated for potential therapeutic applications, possibly as an antifungal or antibacterial agent.
Industry: : Its trifluoromethyl group imparts stability and lipophilicity, making it useful in material sciences.
Mechanism of Action
The compound’s effects are mediated through interactions with specific molecular targets. The benzimidazole group is known to interact with enzyme active sites, potentially inhibiting their function. The trifluoromethyl group enhances binding affinity to hydrophobic pockets within proteins, modulating their activity.
Comparison with Similar Compounds
Similar compounds include those containing trifluoromethyl groups or benzimidazole rings:
4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)morpholine
tert-butyl 4-((2-(methyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
2-(trifluoromethyl)-1H-benzo[d]imidazole derivatives
Each has unique properties, but tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate stands out due to the piperidine ring, which provides additional sites for chemical modification and potential biological activity.
Conclusion
This compound is a compound with diverse applications and a fascinating array of chemical properties. Its unique structure makes it a valuable subject for ongoing research in various scientific domains.
Properties
IUPAC Name |
tert-butyl 4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c1-18(2,3)27-17(26)24-10-8-13(9-11-24)12-25-15-7-5-4-6-14(15)23-16(25)19(20,21)22/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXQQZGIYSAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
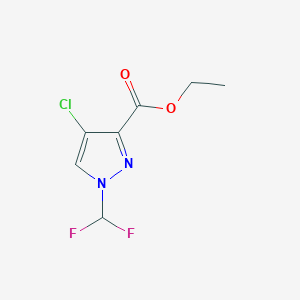



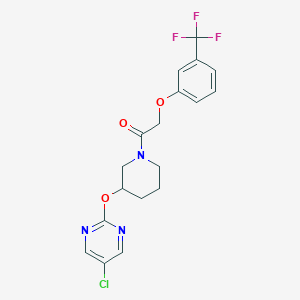
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B2971457.png)
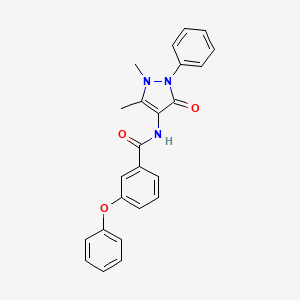
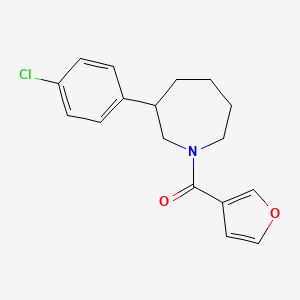
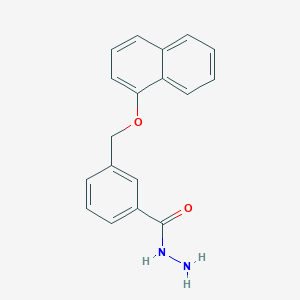
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide](/img/structure/B2971464.png)
![5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2971467.png)
![2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2971469.png)
![2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2971473.png)
![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)
